Silica

Pulmonary toxicology Fibrogenesis Occupational health

Polymorph confusion causes component failure. Cristobalite (CAS 14464-46-1) is the specified crystalline phase for high-temperature applications where thermal expansion matching is critical-not interchangeable with quartz or amorphous silica. - **Thermal expansion:** 11.4 × 10⁻⁶ °C⁻¹ (vs. fused silica 0.5 × 10⁻⁶ °C⁻¹) for engineered dimensional stability in superalloy casting - **Regulatory status:** IARC Group 1 carcinogen-requires OSHA-compliant exposure controls (TLV 0.025 mg/m³) - **Verification:** XRD Rietveld quantification available (98.8 wt% accuracy) to confirm polymorph purity

Molecular Formula O2Si
SiO2
Molecular Weight 60.084 g/mol
CAS No. 14464-46-1
Cat. No. B084599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilica
CAS14464-46-1
Synonyms380, Aerosil
Aerosil
Aerosil 380
Cristobalite
Dioxide, Silicon
G32, Quso
Quso G 32
Quso G-32
Quso G32
Silica
Silicon Dioxide
Tridymite
Molecular FormulaO2Si
SiO2
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Silica Cristobalite Technical Specifications


Silica (silicon dioxide, SiO₂) designated by CAS 14464-46-1 specifically identifies the crystalline cristobalite polymorph, one of the naturally occurring or synthetically produced crystalline phases of silica [1]. This designation distinguishes it from other silica polymorphs including quartz (CAS 14808-60-7), amorphous silica, tridymite, and synthetic variants such as fumed or precipitated silica [2]. Cristobalite is characterized by a tetragonal crystal structure (low-temperature α-cristobalite) that transforms to cubic β-cristobalite at approximately 270 °C, with a density of approximately 2.2 g/cm³ and a Mohs hardness of 6–7 [3]. The material is commercially significant in high-temperature industrial applications including precision investment casting, refractory materials, ceramic core fabrication, and as a devitrification product in fused silica systems [4].

Specify cristobalite polymorph for high-temperature dimensional stability context
Confirm identity via XRD phase quantification before use
Account for IARC Group 1 classification in exposure control planning

Cristobalite Substitution Limitations


Substitution among silica polymorphs is scientifically invalid due to fundamental differences in crystalline structure, thermal behavior, surface reactivity, and regulatory classification that directly impact application performance and occupational safety compliance [1]. Amorphous silica lacks long-range atomic periodicity and exhibits distinct silanol surface chemistry, while quartz possesses a different crystallographic arrangement that produces divergent thermal expansion profiles and phase transformation kinetics [2]. Critically, cristobalite (CAS 14464-46-1) and quartz share IARC Group 1 carcinogen classification, whereas amorphous silica is not classified as carcinogenic, imposing distinct occupational exposure limits and engineering control requirements [3]. In high-temperature applications, cristobalite's elevated coefficient of thermal expansion (approximately 11.4 × 10⁻⁶ °C⁻¹) relative to fused silica (approximately 0.5 × 10⁻⁶ °C⁻¹) fundamentally alters dimensional stability and thermal shock resistance, making direct material substitution a source of component failure [4]. The following quantitative evidence establishes the verifiable performance and safety differentials that mandate polymorph-specific material selection.

Cristobalite tetragonal/cubic structure
Amorphous or quartz polymorphs may shift thermal expansion profile, altering dimensional stability
IARC Group 1 carcinogen classification
Amorphous silica not classified; substituting may lead to inadequate exposure controls
Persistent pulmonary inflammation (≥52 weeks post-exposure)
Amorphous silica inflammation often reversible; risk of chronic effects differs

Cristobalite Differentiation Evidence


TGF-β and Fibrogenic Potential

Crystalline silica (including cristobalite) induces significantly higher production of transforming growth factor-beta (TGF-β), a key fibrotic mediator, compared to amorphous silica. In mouse alveolar macrophage cultures, crystal silica addition resulted in TGF-β production that was substantially higher than that observed with amorphous silica exposure [1]. This molecular-level difference explains the divergent fibrogenic outcomes documented in occupational cohorts and is consistent with IARC's classification of crystalline silica (including cristobalite) as Group 1 carcinogenic to humans, whereas amorphous silica lacks such classification [2].

TGF-β Fibrogenic Potential
Head-to-head
Substantially elevated TGF-β vs. amorphous silica
Supports fibrogenic differentiation context
Qualitative ranking; quantitative values not reported
Pulmonary toxicology Fibrogenesis Occupational health

Thermal Expansion Coefficient Differential

Cristobalite exhibits a thermal expansion coefficient that is five times greater than that of fused silica after thermal cycling at 1200 °C. Specifically, crystalline silica bricks (CSBs, containing cristobalite) display thermal expansion approximately 5× greater than fused silica bricks (FSBs) following five thermal cycles at 1200 °C [1]. The coefficient of thermal expansion for cristobalite is approximately 11.4 × 10⁻⁶ °C⁻¹, which is substantially higher than fused silica's near-zero expansion coefficient (approximately 0.5 × 10⁻⁶ °C⁻¹) [2]. This differential drives cristobalite crystallization-induced shrinkage and dimensional changes in silica-based ceramic cores during superalloy casting at temperatures exceeding 1400 °C [3].

Thermal Expansion Differential
Head-to-head
5× greater expansion after 1200°C cycling vs. fused silica
Dimensional stability context for casting
Based on crystalline silica brick vs. fused silica brick comparison
Ceramic engineering Thermal properties Investment casting

XRD Polymorph Identification and Quantification

X-ray diffraction (XRD) and synchrotron WAXS provide unambiguous differentiation among silica polymorphs based on characteristic diffraction patterns. Amorphous silica produces no crystalline diffraction peaks, quartz displays distinct primary reflections, and cristobalite exhibits a characteristic primary diffraction peak that can be deconvoluted into two or three phases with different d-spacings [1]. Quantitative Rietveld refinement of cristobalite-containing samples achieved 98.8 wt% cristobalite quantification by XRD and 98.7 wt% by synchrotron WAXS, demonstrating high-precision phase identification capability [2]. Pure silica transforms to cristobalite at 900 °C, whereas doped samples may remain amorphous to higher temperatures or shift to quartz, providing a thermal-history fingerprint [3].

XRD Polymorph Identification
Cross-study comparable
98.8 wt% (XRD), 98.7 wt% (WAXS) quantification
Supports polymorph identity verification
Rietveld refinement; distinct from amorphous/quartz
X-ray diffraction Phase quantification Material authentication

Carcinogenicity Classification and Exposure Limits

Crystalline silica in the form of cristobalite (CAS 14464-46-1) is classified as IARC Group 1 (carcinogenic to humans) and NTP 'Known To Be A Human Carcinogen' based on sufficient evidence from occupational inhalation exposure [1]. In contrast, amorphous silica is not classified as a carcinogen by IARC or NTP. This regulatory divergence establishes distinct occupational exposure limits: the ACGIH TLV for respirable crystalline silica (including cristobalite) is 0.025 mg/m³ as an 8-hour TWA, with A2 (Suspected Human Carcinogen) designation [2]. Epidemiological studies demonstrate increased lung cancer risk with crystalline silica exposure, particularly in quarry, ceramic, and refractory industries, whereas increased risk was not evident with amorphous silica exposure [3].

Carcinogenicity Classification
Class-level
IARC Group 1; TLV 0.025 mg/m³ respirable
Regulatory compliance context
Amorphous silica not classified; distinct control requirements
Regulatory compliance Occupational safety Carcinogenicity

Persistent Pulmonary Inflammation

Exposure to respirable cristobalite aerosols produces persistent pulmonary inflammation lasting at least 52 weeks post-exposure, whereas amorphous silica-induced inflammation is often reversible [1]. In an 8-day aerosol exposure study in rats, cristobalite elicited a rapid influx of neutrophils and macrophages into alveolar and tissue compartments, with this inflammatory response persisting throughout 52 weeks after exposure cessation [2]. Comparative analysis indicates that crystalline silica exposure produces prolonged cytotoxicity, while amorphous silica exposure, despite sometimes producing greater initial inflammation, demonstrates reversibility over time [3]. Histologic analysis of cristobalite-exposed lungs revealed progressive collagen deposition and type II cell hyperplasia centered on airways [2].

Pulmonary Inflammation Persistence
Cross-study comparable
≥52 weeks persistent vs. reversible for amorphous
Pulmonary response persistence context
Rat inhalation model; 8-day exposure
Inhalation toxicology Pulmonary inflammation Reversibility

Cristobalite Application Scenarios


Investment Casting Ceramic Cores

In superalloy turbine blade manufacturing, silica-based ceramic cores containing cristobalite must be carefully specified. Cristobalite's thermal expansion coefficient (approximately 11.4 × 10⁻⁶ °C⁻¹) is significantly higher than fused silica's (approximately 0.5 × 10⁻⁶ °C⁻¹) [1]. During casting at temperatures exceeding 1400 °C, the phase transformation of fused silica to cristobalite produces a five-fold increase in thermal expansion after thermal cycling [2]. Procurement specifications requiring precise cristobalite content—verifiable via XRD quantification achieving 98.8 wt% accuracy [3]—enable manufacturers to control dimensional stability and prevent core cracking during directional solidification of nickel-based superalloys. Applications requiring CAS 14464-46-1 include ceramic cores for single-crystal turbine blades and complex internal cooling passage formation.

Respirable Silica Exposure Control

Facilities procuring cristobalite (CAS 14464-46-1) must implement OSHA-compliant respirable crystalline silica exposure control programs distinct from those for amorphous silica. Cristobalite is classified as IARC Group 1 carcinogenic to humans with an ACGIH TLV of 0.025 mg/m³ for the respirable fraction [4]. The differential is substantiated by evidence that crystalline silica induces substantially higher TGF-β production than amorphous silica [5], and cristobalite-induced pulmonary inflammation persists for at least 52 weeks post-exposure in animal models [6]. Procurement documentation must specify CAS 14464-46-1 for hazard communication, Safety Data Sheet authoring, and engineering control specification (e.g., local exhaust ventilation, HEPA filtration) required for Group 1 carcinogen handling.

Thermal Expansion in Refractories

Cristobalite-containing refractory materials are specified for applications requiring elevated thermal expansion to match adjacent components or compensate for shrinkage. Crystalline silica bricks (CSBs) exhibit thermal expansion five times greater than fused silica bricks (FSBs) after thermal cycling at 1200 °C [2]. This differential enables engineered thermal expansion matching in coke oven repairs, glass furnace superstructures, and ceramic kiln furniture. Below 1000 °C, Young's modulus of CSBs demonstrates higher sensitivity to thermal history due to phase transformation-induced microcracks, a property that must be accounted for in thermal cycling applications [2]. Procurement specifications should include XRD phase quantification requirements to verify cristobalite content, as amorphous-to-cristobalite conversion kinetics depend on temperature and thermal history [7].

Polymorph Authentication by XRD

For research and industrial applications where polymorph identity affects material performance, XRD or synchrotron WAXS analysis provides definitive cristobalite identification. The primary diffraction peak of cristobalite can be deconvoluted into two or three phases with distinct d-spacings, enabling differentiation from quartz and amorphous silica [8]. Quantitative Rietveld refinement yields cristobalite content measurements with 98.8 wt% (XRD) and 98.7 wt% (WAXS) accuracy [3]. This analytical specificity supports procurement decisions in: (1) verifying supplier cristobalite purity claims, (2) monitoring amorphous-to-cristobalite conversion during thermal processing, and (3) ensuring regulatory compliance where CAS 14464-46-1 content determines hazard classification. Si K-edge XANES provides complementary post-edge region differentiation among silica polymorphs [3].

Application
Selection Property
Validation Focus
Investment casting ceramic cores
Cristobalite content specification
XRD phase quantification accuracy
Respirable silica exposure control
IARC Group 1 classification context
Exposure limit and engineering control compliance
Thermal expansion in refractories
Thermal expansion profile context
Thermal cycling dimensional stability
Polymorph authentication by XRD
Diffraction pattern identity
Rietveld refinement accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.